Cas no 13315-71-4 (2,4-Dimethyl a-Carboline)

2,4-Dimethyl α-Carboline is a heterocyclic organic compound belonging to the carboline family, characterized by a fused pyridoindole structure. This compound serves as a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules and potential therapeutic agents. Its rigid polycyclic framework allows for selective interactions with biological targets, making it useful in the development of CNS-active compounds and enzyme inhibitors. The dimethyl substitution at the 2 and 4 positions enhances its stability and modulates electronic properties, improving its utility in structure-activity relationship studies. It is commonly employed in alkaloid synthesis and as a scaffold for investigating neuropharmacological mechanisms.
2,4-Dimethyl a-Carboline structure
2,4-Dimethyl a-Carboline structure
Product Name:2,4-Dimethyl a-Carboline
CAS No:13315-71-4
MF:C13H12N2
MW:196.247782707214
CID:119481
PubChem ID:6016449
Update Time:2025-10-31

2,4-Dimethyl a-Carboline Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[2,3-b]indole,2,4-dimethyl-
    • 2,4-DIMETHYL-A-CARBOLINE
    • 2,4-Dimethyl α-Carboline
    • 2,4-dimethyl-9H-pyrido[2,3-b]indole
    • 2,4-DIAMINO-1,3-DINITROBENZENE
    • 9H-2,4-dimethylpyrido[2,3-b]indole
    • TOS-BB-0955
    • 2,4-Dimethyl-α-carboline
    • 2,4-Dimethyl-alpha-carboline
    • AKOS006286496
    • 2,4-Dimethyl ?-Carboline
    • 2,4-Dimethyl alpha -Carboline
    • 13315-71-4
    • N Alpha-Fmoc-L-arginine
    • DTXSID20421733
    • 2,4-Dimethyl alpha-Carboline
    • J-006318
    • FT-0610163
    • SCHEMBL6306638
    • 9H-Pyrido[2,3-b]indole, 2,4-dimethyl-
    • 2,4-Dimethyl a-Carboline
    • Inchi: 1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15)
    • InChI Key: BZDDKRSSKMTRDZ-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C2=C(C)C=C(C)N=C12

Computed Properties

  • Exact Mass: 196.10000
  • Monoisotopic Mass: 196.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Melting Point: 218-219°C
  • PSA: 28.68000
  • LogP: 3.33290

2,4-Dimethyl a-Carboline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dimethyl a-Carboline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D468750-250mg
2,4-Dimethyl a-Carboline
13315-71-4
250mg
$ 132.00 2023-09-07
TRC
D468750-500mg
2,4-Dimethyl α-Carboline
13315-71-4
500mg
$153.00 2023-05-18
TRC
D468750-1g
2,4-Dimethyl a-Carboline
13315-71-4
1g
$ 283.00 2023-09-07
TRC
D468750-2g
2,4-Dimethyl α-Carboline
13315-71-4
2g
$555.00 2023-05-18
TRC
D468750-5g
2,4-Dimethyl α-Carboline
13315-71-4
5g
$1165.00 2023-05-18
A2B Chem LLC
AA52083-500mg
2,4-Dimethyl-9H-pyrido[2,3-b]indole
13315-71-4
500mg
$663.00 2024-04-20

Additional information on 2,4-Dimethyl a-Carboline

Exploring the Properties and Applications of 2,4-Dimethyl a-Carboline (CAS No. 13315-71-4)

2,4-Dimethyl a-Carboline (CAS No. 13315-71-4) is a heterocyclic organic compound belonging to the carboline family. This structurally unique molecule has garnered significant attention in recent years due to its potential applications in pharmaceuticals, neuroscience, and material science. The compound's core structure consists of a pyrido[3,4-b]indole skeleton with methyl substitutions at the 2 and 4 positions, which significantly influence its biochemical properties.

Researchers have shown growing interest in 2,4-Dimethyl a-Carboline derivatives because of their interactions with central nervous system receptors. Recent studies suggest these compounds may modulate neurotransmitter activity, making them valuable candidates for investigating neurological pathways. The compound's aromatic system and planar structure contribute to its ability to intercalate with biological macromolecules, a property that has sparked interest in potential therapeutic applications.

From a synthetic chemistry perspective, 13315-71-4 presents interesting challenges and opportunities. The compound's synthesis typically involves Pictet-Spengler reactions or modifications of naturally occurring β-carbolines. Recent advances in green chemistry approaches have led to more efficient synthetic routes with improved yields and reduced environmental impact, addressing current concerns about sustainable chemical production.

In material science, 2,4-Dimethyl a-Carboline derivatives have shown promise as components in organic electronic devices. Their electron-rich structure and charge transport properties make them potentially useful in developing novel optoelectronic materials. This application aligns with current industry trends toward flexible electronics and energy-efficient displays, topics that frequently appear in scientific literature and patent applications.

The analytical characterization of 2,4-Dimethyl a-Carboline typically employs techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods help researchers understand the compound's purity, stereochemistry, and molecular interactions - information crucial for both academic research and potential commercial applications. Recent improvements in analytical instrumentation have enhanced our ability to study these compounds at unprecedented levels of detail.

From a biochemical perspective, the structure-activity relationships of a-Carboline derivatives continue to be an active area of investigation. Scientists are particularly interested in how the methyl substitutions at positions 2 and 4 influence the compound's binding affinity to various biological targets. This research intersects with current interests in personalized medicine and targeted drug design, making it highly relevant to contemporary pharmaceutical development.

The stability and physicochemical properties of 13315-71-4 have been subjects of numerous studies. Researchers have examined its behavior under various pH conditions, thermal stability, and photochemical properties. These investigations are particularly important for potential formulation development and understanding the compound's behavior in biological systems, addressing common questions about drug-like properties that frequently appear in scientific searches.

In the context of natural product chemistry, 2,4-Dimethyl a-Carboline represents an interesting case study. While not commonly found in nature, its structural similarity to various plant alkaloids and marine natural products has led to investigations into potential biosynthetic pathways. This research direction connects with growing public interest in natural compounds and their potential benefits, a topic that consistently ranks high in scientific and general search queries.

The safety profile and toxicological aspects of 2,4-Dimethyl a-Carboline have been subjects of careful evaluation. While not classified as hazardous under standard conditions, researchers emphasize the importance of proper handling procedures common to all laboratory chemicals. This consideration aligns with current best practices in laboratory safety and chemical management, topics of increasing importance in both academic and industrial settings.

Looking toward future applications, 2,4-Dimethyl a-Carboline derivatives may play roles in emerging fields such as chemical biology and theragnostic approaches. The compound's versatility makes it a valuable scaffold for developing molecular probes and diagnostic agents, addressing current research trends toward multifunctional compounds. These potential applications frequently appear in discussions about the future of biomedical research and drug discovery.

From a commercial perspective, the availability of 13315-71-4 from specialty chemical suppliers has facilitated research across multiple disciplines. The compound's relatively stable nature and well-characterized properties make it accessible for various experimental applications. This accessibility supports current research paradigms emphasizing reproducibility and standardization in scientific investigations.

In conclusion, 2,4-Dimethyl a-Carboline (CAS No. 13315-71-4) represents a fascinating subject of study with diverse potential applications. Its unique chemical properties, combined with growing scientific interest in heterocyclic compounds, ensure its continued relevance in multiple research fields. As investigation into this compound progresses, it will likely contribute to advancements in areas ranging from medicinal chemistry to materials science, addressing many current scientific priorities and frequently searched topics in chemical research.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD